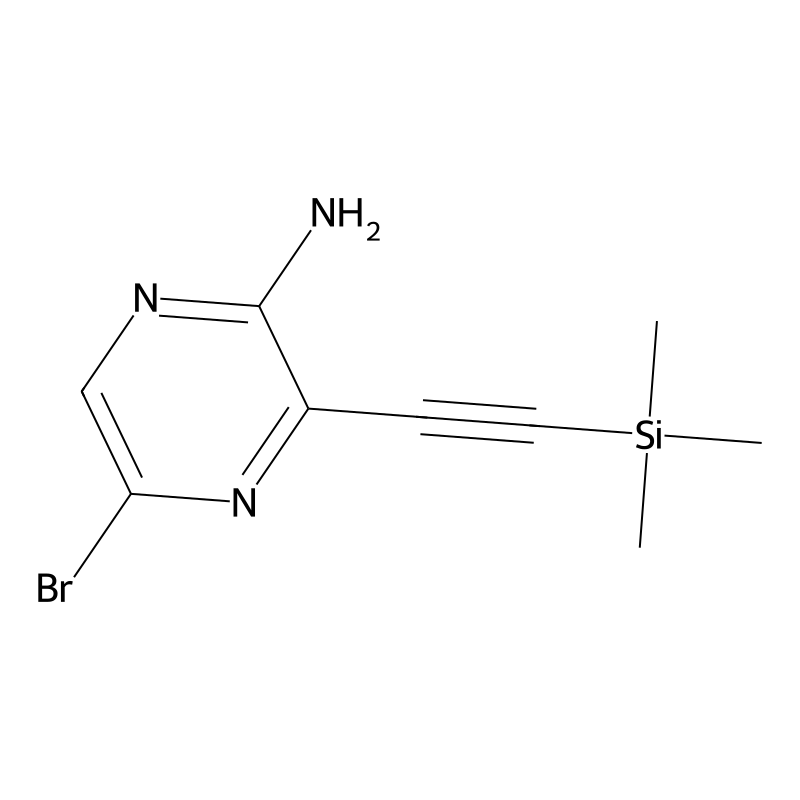5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a synthetic organic compound with the molecular formula C₉H₁₂BrN₃Si and a molecular weight of 270.20 g/mol. This compound features a bromine atom, a trimethylsilyl group, and an ethynyl moiety attached to a pyrazine ring, making it structurally unique. Its chemical structure can be represented as follows:
- Chemical Structure: The compound includes a pyrazine ring with a bromine substituent at position 5 and a trimethylsilyl ethynyl group at position 3.
The compound is soluble in organic solvents and has been characterized for its potential applications in medicinal chemistry and material science .
There is no current information available on the mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
Due to the lack of specific research on this compound, safety information is not available. However, considering the presence of bromine, standard safety precautions for handling halogenated organic compounds should be followed []. This may include wearing appropriate personal protective equipment (PPE) like gloves, goggles, and working in a well-ventilated fume hood.
- Chemical Database Resources: Information on this compound is primarily limited to its basic structure, identifiers, and availability from chemical database resources like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=53393189. Available from: ].
- Supplier Information: Some commercial suppliers offer this compound, but the product descriptions typically focus on aspects like CAS number and availability, without mentioning specific research applications [, , ].
Future Research Potential
Based on the presence of functional groups in the molecule, some potential research areas for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine can be hypothesized:
- Organic Synthesis: The molecule contains an alkyne moiety (ethynyl group) which can be reactive in various organic coupling reactions. This could be useful for the synthesis of more complex molecules with desired properties.
- Medicinal Chemistry: The pyrazin-2-amine core structure is present in some bioactive molecules. Research could explore if 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine exhibits any interesting biological activities.
- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
- Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex organic structures.
- Deprotection Reactions: The trimethylsilyl group can be removed under specific conditions (e.g., using fluoride sources), unveiling reactive sites for further functionalization .
Preliminary studies suggest that 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine exhibits significant biological activities, primarily due to its ability to interact with various biological targets. Notably:
- CYP1A2 Inhibition: This compound has been identified as an inhibitor of cytochrome P450 1A2, which plays a crucial role in drug metabolism.
- High Membrane Permeability: The compound's lipophilicity indicates potential for good absorption and permeability across biological membranes .
The synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine core is synthesized through cyclization reactions.
- Bromination: The introduction of the bromine atom is achieved via electrophilic aromatic substitution.
- Trimethylsilyl Ethynylation: The trimethylsilyl ethynyl group is introduced using reagents such as trimethylsilylacetylene in the presence of a suitable catalyst .
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine has potential applications in various fields:
- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
- Material Science: Its unique structure allows exploration in polymer chemistry and materials development.
- Chemical Probes: It can be used as a chemical probe to study biological pathways involving cytochrome P450 enzymes .
Interaction studies indicate that 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine interacts with various biological molecules, particularly proteins involved in drug metabolism. Its inhibition of cytochrome P450 1A2 suggests potential implications in drug-drug interactions and metabolic pathways. Further studies are required to elucidate its full interaction profile and potential off-target effects .
Several compounds share structural similarities with 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(Trimethylsilyl)ethynylpyridine | Pyridine ring with trimethylsilyl group | Lacks bromine substituent |
| 5-Iodo-3-(trimethylsilyl)ethynylpyrazine | Iodine instead of bromine | Higher reactivity due to iodine |
| 5-Chloro-3-(trimethylsilyl)ethynylpyrazine | Chlorine substituent | Different halogen with varying reactivity |
These compounds highlight the uniqueness of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, particularly its specific halogen substitution and potential applications in diverse fields .








